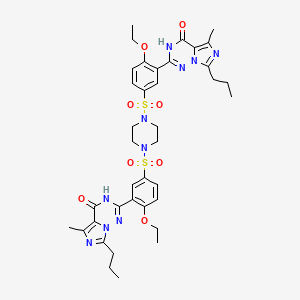

Vardenafil Dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vardenafil Dimer is a chemical compound derived from Vardenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound is of interest due to its potential enhanced pharmacological properties and stability compared to its monomeric form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Vardenafil Dimer typically involves the dimerization of Vardenafil through a series of chemical reactions. One common method includes the use of a coupling agent to facilitate the formation of a dimeric structure. The reaction conditions often involve controlled temperature and pH to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure it meets pharmaceutical standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, which may alter its pharmacological properties.

Reduction: Reduction reactions can be used to modify the dimer, potentially enhancing its stability or activity.

Substitution: Various substitution reactions can introduce different functional groups to the dimer, potentially improving its efficacy or reducing side effects.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized dimers.

Applications De Recherche Scientifique

Chemistry: Vardenafil Dimer is studied for its potential to serve as a more stable and potent inhibitor of phosphodiesterase type 5. Its unique structure may offer insights into the design of new therapeutic agents.

Biology: In biological research, this compound is used to study the mechanisms of erectile dysfunction and the role of phosphodiesterase inhibitors in cellular signaling pathways.

Medicine: Clinically, this compound is investigated for its potential to provide longer-lasting effects and reduced side effects compared to Vardenafil. It may also be explored for other therapeutic applications, such as pulmonary arterial hypertension.

Industry: In the pharmaceutical industry, this compound is of interest for the development of new formulations and drug delivery systems that enhance the bioavailability and efficacy of phosphodiesterase inhibitors.

Mécanisme D'action

Vardenafil Dimer exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting this enzyme, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow, resulting in an erection. The dimeric form may offer enhanced binding affinity and prolonged duration of action compared to the monomeric form .

Comparaison Avec Des Composés Similaires

Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction. It has a different chemical structure and pharmacokinetic profile.

Tadalafil: Known for its longer duration of action compared to Vardenafil. It also inhibits phosphodiesterase type 5 but has a different molecular structure.

Avanafil: A newer phosphodiesterase type 5 inhibitor with a faster onset of action.

Uniqueness of Vardenafil Dimer: this compound is unique due to its dimeric structure, which may offer enhanced stability and potency. Its potential for reduced side effects and longer duration of action makes it a promising candidate for further research and development in the treatment of erectile dysfunction and other related conditions .

Activité Biologique

Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor, is primarily used to treat erectile dysfunction (ED). The dimerization of vardenafil has garnered interest in the scientific community due to its potential to enhance biological activity and therapeutic efficacy. This article explores the biological activity of vardenafil dimers, synthesizing findings from various studies and clinical trials.

Vardenafil functions by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation and vasodilation in the corpus cavernosum during sexual arousal. By preventing the breakdown of cGMP, vardenafil enhances blood flow to the penis, facilitating erection.

Dimerization Process:

- Vardenafil dimers are synthesized through chemical metathesis, which involves the reaction of vardenafil with itself or other PDE5 inhibitors like sildenafil under specific catalytic conditions .

- This process can potentially yield compounds with improved pharmacokinetic properties and efficacy.

Clinical Studies

-

Efficacy in Erectile Dysfunction:

- A study involving 1,385 men assessed the efficacy of vardenafil at doses of 5, 10, and 20 mg over 12 weeks. Results showed significant improvements in erectile function scores compared to placebo across all age groups (Table 1) .

- The Global Assessment Question (GAQ) indicated positive responses in approximately 71% to 85% of participants receiving vardenafil compared to 23% to 34% in the placebo group .

- Reliability of Treatment:

- Age-Related Efficacy:

Safety Profile

Vardenafil is generally well-tolerated; common side effects include headache, flushing, dyspepsia, and rhinitis. Serious adverse events are rare but have been documented, including thromboembolic events associated with PDE5 inhibitors .

Table 1: Efficacy Results from Clinical Trials

| Age Group | Vardenafil Score | Placebo Score | Positive GAQ Response |

|---|---|---|---|

| <45 years | 24 | 16 | 85% |

| 45-64 years | 22 | 14 | 76% |

| ≥65 years | 20 | 14 | 71% |

Case Studies

A notable case study highlighted a rare adverse event involving a patient who developed pulmonary thromboembolism after taking tadalafil, another PDE5 inhibitor. Although this case does not directly involve vardenafil dimer, it underscores the importance of monitoring thrombotic events associated with PDE5 inhibitors .

Propriétés

IUPAC Name |

2-[2-ethoxy-5-[4-[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N10O8S2/c1-7-11-31-39-23(5)33-37(49)41-35(43-47(31)33)27-21-25(13-15-29(27)55-9-3)57(51,52)45-17-19-46(20-18-45)58(53,54)26-14-16-30(56-10-4)28(22-26)36-42-38(50)34-24(6)40-32(12-8-2)48(34)44-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,41,43,49)(H,42,44,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKDSGFHYVWQNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NN7C(=NC(=C7C(=O)N6)C)CCC)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N10O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is vardenafil dimer, and why is it important to study?

A1: this compound is a related substance (impurity) identified during the synthesis of vardenafil hydrochloride trihydrate, a drug used to treat erectile dysfunction []. It is crucial to identify and characterize such impurities as they can potentially impact the drug's safety, efficacy, and stability.

Q2: What information do we have about the characterization of this compound from this research?

A2: The research primarily focuses on the synthesis and spectral characterization of this compound and other related substances []. While the abstract doesn't provide specific details about the spectroscopic data obtained, it suggests that techniques like NMR, IR, and Mass Spectrometry might have been employed for structural elucidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.